molecular formula C14H21NO3 B153001 tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate CAS No. 257892-43-6

tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate

Cat. No. B153001
CAS RN: 257892-43-6
M. Wt: 251.32 g/mol
InChI Key: UHMCJSCAZCSSEM-UHFFFAOYSA-N
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Description

Tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate is a chemical compound with the molecular formula C14H21NO3 . It has a molecular weight of 251.33 . The compound is a solid at room temperature .


Molecular Structure Analysis

The InChI code for tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate is 1S/C14H21NO3/c1-14(2,3)18-13(17)15-10-9-12(16)11-7-5-4-6-8-11/h4-8,12,16H,9-10H2,1-3H3,(H,15,17) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

Tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate is a solid at room temperature . It has a molecular weight of 251.33 . The compound should be stored in a sealed and dry environment at a temperature between 2-8°C .

Scientific Research Applications

Alzheimer’s Disease Research

Tert-butyl carbamates, which include “tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate”, have been studied for their potential use in Alzheimer’s disease research . In vitro studies suggest that these compounds can act as both β-secretase and acetylcholinesterase inhibitors, preventing the aggregation of amyloid beta peptide (Aβ) and the formation of fibrils from Aβ 1-42 . This could potentially slow the progression of Alzheimer’s disease.

Neuroprotection

These compounds have also shown moderate protective activity in astrocytes (a type of brain cell) stimulated with Amyloid Beta 1-42 . This suggests that they could have potential applications in neuroprotection, helping to protect brain cells from damage.

Palladium-Catalyzed Synthesis

Tert-butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines . This is a method used in organic chemistry to protect amines during chemical reactions.

Synthesis of Pyrroles

Tert-butyl carbamate has been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position . Pyrroles are a class of organic compounds that are widely used in pharmaceuticals and natural product synthesis.

Safety And Hazards

The compound is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

tert-butyl N-(3-hydroxy-3-phenylpropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)15-10-9-12(16)11-7-5-4-6-8-11/h4-8,12,16H,9-10H2,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHMCJSCAZCSSEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90572721
Record name tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90572721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate

CAS RN

257892-43-6
Record name tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90572721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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